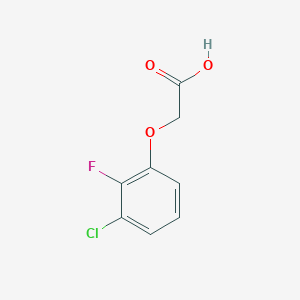

2-(3-Chloro-2-fluorophenoxy)acetic acid

Description

Historical Context and Significance of Phenoxyacetic Acid Derivatives in Chemical Research

The history of phenoxyacetic acid derivatives is deeply intertwined with the development of modern agriculture and plant science. The journey began in the 1940s with the discovery that these compounds could mimic the action of natural plant growth hormones, specifically auxins like indole-3-acetic acid (IAA). wikipedia.orgencyclopedia.pub This mimicry, however, led to a disruptive effect in certain plants. When applied to broadleaf (dicotyledonous) plants, these synthetic auxins induce rapid, uncontrolled, and ultimately lethal growth, while monocotyledonous plants, such as cereals and grasses, remain relatively unaffected. wikipedia.orgencyclopedia.pub

This selective herbicidal activity was a monumental breakthrough. The introduction of phenoxy herbicides like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) in the mid-1940s revolutionized weed control. wikipedia.orgebsco.com For the first time, farmers had a cost-effective and efficient tool to selectively remove broadleaf weeds from grain crops, significantly boosting agricultural productivity. ebsco.comresearchgate.net Before the advent of these herbicides, weed management was a labor-intensive and costly endeavor, relying heavily on mechanical tillage. ebsco.com The development of phenoxyacetic acid herbicides is considered one of the great scientific contributions to modern agriculture, marking the beginning of the chemical era of weed management. researchgate.netresearchgate.net

Rationale for Investigating Halogenated Phenoxyacetic Acid Structures

The initial success of compounds like MCPA and 2,4-D highlighted the critical role of halogen atoms (such as chlorine) in determining the biological activity of phenoxyacetic acid molecules. This spurred extensive research into the effects of halogenation—the process of introducing halogen atoms onto a molecule's structure. The rationale for this focus is multifaceted. The type, number, and position of halogen atoms on the phenoxy ring can dramatically alter the compound's efficacy, selectivity, and persistence in the environment. encyclopedia.pub

Halogenated derivatives of acetic acid are recognized for their phytotoxicity, a key property for herbicides. researchgate.net The substitution of hydrogen atoms with halogens like chlorine or fluorine modifies the molecule's electronic properties, size, and lipophilicity (its ability to dissolve in fats and oils). These changes influence how the molecule interacts with auxin-binding proteins in the target plant, which is central to its herbicidal mechanism. encyclopedia.pub The investigation of different halogenation patterns is a strategic approach in medicinal and agricultural chemistry to fine-tune a molecule's properties, aiming to enhance desired effects (e.g., higher potency against specific weeds) while potentially reducing undesirable ones.

Scope and Research Objectives Pertaining to 2-(3-Chloro-2-fluorophenoxy)acetic acid

The specific structure of this compound, with a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenoxy ring, places it within the focused area of multi-halogenated phenoxyacetic acid research. While extensive public-domain research on this specific isomer is not widely documented, the rationale for its synthesis and investigation can be inferred from established principles in agrochemical design.

The primary research objectives for a novel compound like this compound would likely revolve around determining how its unique halogenation pattern influences its biological activity. Key research questions would include:

Herbicidal Efficacy and Selectivity: Investigating its potency as a plant growth regulator and determining its selectivity profile between broadleaf weeds and grass crops. The presence of both chlorine and fluorine, particularly the fluorine at the ortho- (2-) position, could lead to unique interactions with plant receptors compared to more common dichlorinated or monochlorinated analogues.

Structure-Activity Relationship (SAR): Contributing to the broader understanding of how different halogen combinations affect herbicidal activity. Comparing its performance to isomers and other related compounds helps build predictive models for designing future herbicides with improved characteristics.

Metabolic and Environmental Fate: Studying how the compound is metabolized by plants and degraded in the soil and water. The carbon-fluorine bond is exceptionally strong, which could influence the molecule's environmental persistence and degradation pathways, a critical aspect of modern agrochemical research.

The synthesis of such a compound represents a targeted effort to explore a specific corner of the vast chemical space of halogenated phenoxyacetic acids, aiming to uncover novel properties that could be of scientific or practical value.

Structure

2D Structure

3D Structure

Properties

CAS No. |

447-49-4 |

|---|---|

Molecular Formula |

C8H6ClFO3 |

Molecular Weight |

204.58 g/mol |

IUPAC Name |

2-(3-chloro-2-fluorophenoxy)acetic acid |

InChI |

InChI=1S/C8H6ClFO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

FUNFNJFSIMDJSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 3 Chloro 2 Fluorophenoxy Acetic Acid

Established Synthetic Routes for Phenoxyacetic Acid Core Structures

The synthesis of the phenoxyacetic acid scaffold is a well-established area of organic chemistry, with several reliable methods available. The most prominent and widely utilized of these is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction provides a straightforward and versatile approach for preparing both symmetrical and asymmetrical ethers. wikipedia.org Another significant method is the Ullmann condensation, which is particularly useful for the formation of diaryl ethers through copper-catalyzed reactions. wikipedia.orgsynarchive.com

The Williamson ether synthesis typically involves the reaction of a sodium phenolate with sodium chloroacetate in an aqueous medium. wikipedia.org The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, a phenoxide ion, generated by treating a phenol (B47542) with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), acts as a nucleophile. gordon.edumiracosta.edu This nucleophile then attacks the electrophilic methylene (B1212753) carbon of a haloacetic acid, such as chloroacetic acid, displacing the halide to form the ether linkage. wikipedia.orggordon.edu This method is broadly applicable and remains one of the most common strategies for synthesizing phenoxyacetic acid derivatives in both laboratory and industrial settings. wikipedia.org

The Ullmann condensation offers an alternative route, involving the copper-promoted coupling of an aryl halide with a phenol. wikipedia.orgsynarchive.com Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, modern advancements have led to the development of more efficient systems using soluble copper catalysts, often supported by ligands, which can proceed under milder conditions. wikipedia.orgmdpi.com The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Targeted Synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid

The targeted synthesis of this compound is achieved by applying the principles of the Williamson ether synthesis, a method renowned for its reliability in constructing the O-aryl ether linkage characteristic of phenoxyacetic acids.

Precursor Selection and Derivatization Strategies

The logical and most direct synthetic strategy for this compound involves the selection of two primary precursors:

A phenolic precursor: 3-Chloro-2-fluorophenol (B1350553)

An acetic acid precursor: A haloacetic acid, typically chloroacetic acid or its corresponding salt (e.g., sodium chloroacetate) or ester (e.g., ethyl bromoacetate). wikipedia.orggoogle.com

The reaction hinges on the deprotonation of the phenolic hydroxyl group of 3-chloro-2-fluorophenol to generate a more potent nucleophile, the 3-chloro-2-fluorophenoxide ion. This is typically accomplished using a suitable base, such as sodium hydroxide or potassium carbonate. google.comguidechem.comnih.gov The resulting phenoxide then reacts with the haloacetic acid derivative. The use of chloroacetic acid is common due to its commercial availability and appropriate reactivity. gordon.eduguidechem.com

Reaction Conditions Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

Base and Solvent: The reaction is frequently performed in a basic aqueous or alcoholic solution. gordon.educhemicalbook.com Strong bases like sodium hydroxide are effective in deprotonating the phenol. guidechem.com The choice of solvent can influence reaction rates and solubility of intermediates. Common solvents include water, ethanol, acetone, and dimethylformamide (DMF). guidechem.comnih.govgoogle.com

Temperature: The synthesis is often carried out at elevated temperatures, typically in the range of 90-110°C, to ensure a reasonable reaction rate. gordon.eduguidechem.com Heating is commonly achieved using a water bath or refluxing the solvent. gordon.edu

Reaction Time: The duration of the reaction can range from one hour to several hours, depending on the reactivity of the substrates and the temperature used. chemicalbook.com Progress can be monitored using techniques like Thin Layer Chromatography (TLC). jetir.org

Workup: After the reaction is complete, the mixture is typically cooled and then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. guidechem.com This protonates the carboxylate group, causing the desired this compound to precipitate out of the aqueous solution as a solid, which can then be collected by filtration. guidechem.com

| Parameter | Condition | Rationale / Impact on Yield |

| Phenolic Substrate | 3-Chloro-2-fluorophenol | The primary aromatic precursor. |

| Alkylating Agent | Chloroacetic Acid / Sodium Chloroacetate | Reacts with the phenoxide to form the ether linkage. Using the pre-formed salt can simplify pH control. wikipedia.org |

| Base | NaOH, KOH, K₂CO₃ | Deprotonates the phenol to form the highly nucleophilic phenoxide ion, which is essential for the reaction to proceed. gordon.edugoogle.com |

| Solvent | Water, Ethanol, Acetone, DMF | Affects the solubility of reactants and the reaction rate. Protic solvents like water and ethanol are common and economical. guidechem.comgoogle.com |

| Temperature | 90 - 110 °C | Increases the rate of the SN2 reaction. Higher temperatures generally lead to faster conversion but may increase side reactions. guidechem.com |

| pH Control | Initial pH 10-11; Final pH 1-2 | Maintaining a basic pH during the reaction ensures the phenol remains deprotonated. Acidification at the end is crucial for isolating the final carboxylic acid product. guidechem.com |

Green Chemistry Principles in Synthesis of Phenoxyacetic Acid Derivatives

Recent synthetic efforts have focused on incorporating the principles of green chemistry to make the production of phenoxyacetic acid derivatives more environmentally benign. mdpi.com Key strategies include the use of microwave irradiation and solvent-free conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. farmaciajournal.com For phenoxyacetic acid derivatives, microwave irradiation under solvent-free and catalyst-free conditions can significantly reduce reaction times and energy consumption compared to conventional heating methods. farmaciajournal.com This approach often leads to higher yields and cleaner reaction profiles, minimizing the need for extensive purification.

Another green approach involves the use of environmentally friendly solvents, with water being the most desirable. google.com The synthesis of phenoxyacetic acid can be effectively carried out in an aqueous medium, which avoids the use of volatile and often toxic organic solvents. wikipedia.orgguidechem.com This not only reduces the environmental impact but can also simplify the product isolation process, as many phenoxyacetic acids have limited solubility in acidic water. guidechem.com

| Approach | Description | Advantages |

| Conventional Heating | Reaction performed by refluxing in a solvent such as water or ethanol for several hours. gordon.eduguidechem.com | Well-established, reliable, and uses simple equipment. |

| Microwave-Assisted Synthesis | Reactants are mixed and irradiated with microwaves, often without a solvent. farmaciajournal.com | Drastically reduced reaction times, lower energy consumption, often higher yields, and cleaner product formation. farmaciajournal.com |

| Solvent Choice | Use of water instead of organic solvents like DMF or acetonitrile. guidechem.comgoogle.com | Reduces environmental impact, lowers costs, and can simplify product workup. Water is non-toxic and non-flammable. mdpi.com |

Mechanistic Investigations of Formation Reactions

The formation of this compound via the Williamson ether synthesis proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction can be broken down into two primary steps:

Deprotonation of the Phenol: In the first step, a base (e.g., NaOH) removes the acidic proton from the hydroxyl group of 3-chloro-2-fluorophenol. This acid-base reaction results in the formation of the sodium 3-chloro-2-fluorophenoxide ion. This phenoxide is a much stronger nucleophile than the starting phenol, a critical requirement for the subsequent substitution step.

Nucleophilic Attack: The negatively charged oxygen atom of the 3-chloro-2-fluorophenoxide ion then acts as the nucleophile. It attacks the carbon atom of the chloroacetate that is bonded to the chlorine atom. This attack occurs from the side opposite to the carbon-chlorine bond (a "backside attack"), which is characteristic of the SN2 mechanism. masterorganicchemistry.com In a single, concerted step, the new carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks. The chlorine atom is expelled as a chloride ion, which combines with the sodium ion from the base to form sodium chloride as a byproduct. wikipedia.org

Subsequent acidification protonates the carboxylate to yield the final product, this compound. wikipedia.org For the SN2 reaction to be efficient, the electrophilic carbon should be unhindered, a condition that is met perfectly by the primary carbon of chloroacetic acid. miracosta.edu

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several critical challenges that must be addressed to ensure safety, efficiency, and economic viability.

Process Safety and Heat Management: The initial deprotonation of the phenol and the subsequent etherification can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. Industrial reactors are equipped with cooling jackets and temperature control systems to manage the reaction temperature precisely.

Reagent Handling and Addition: The safe handling of large quantities of corrosive materials like sodium hydroxide and chloroacetic acid is a primary concern. Automated dosing systems are often employed to control the rate of reagent addition, which can also help manage the reaction exotherm.

Solvent Management: While water is a green solvent, industrial processes aim to minimize water usage and wastewater generation. google.com This involves optimizing reaction concentrations and implementing solvent recovery and recycling systems where applicable. A Chinese patent describes a method for synthesizing phenoxyacetic acid derivatives where the solvent and wastewater are recycled for reuse, achieving a utilization rate greater than 95%. google.com

Product Isolation and Purification: In the lab, filtration and recrystallization are common. On an industrial scale, these processes are replaced by larger equipment such as centrifuges for filtration and large crystallizers. The goal is to produce a product that meets strict purity specifications (e.g., >98% purity with minimal free phenol content) consistently across large batches. google.com

Waste Stream Management: The primary byproduct of the Williamson synthesis is a salt (e.g., NaCl). wikipedia.org Industrial facilities must have procedures for the treatment and disposal of the aqueous waste streams generated after product isolation, in compliance with environmental regulations.

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Chloro 2 Fluorophenoxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(3-Chloro-2-fluorophenoxy)acetic acid. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy would provide crucial information about the number and connectivity of protons in the molecule. The aromatic region of the spectrum would be of particular interest, as the three protons on the phenyl ring would exhibit a distinct splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons of the acetic acid moiety would typically appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet, the chemical shift of which is often solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| -OCH₂- | ~4.7 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the two carbons of the acetic acid group and the six carbons of the substituted benzene (B151609) ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (chloro, fluoro, and phenoxyacetic acid groups). The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a characteristic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 - 175 |

| C-F | ~150 - 160 (with large ¹JCF) |

| C-Cl | ~130 - 135 |

| C-O | ~145 - 155 |

| Aromatic CH | ~115 - 130 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Environment

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment created by the adjacent chlorine and phenoxyacetic acid groups. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, C-O stretching vibrations of the ether and carboxylic acid, and vibrations associated with the substituted aromatic ring, including C-Cl and C-F stretching.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C=O (Carboxylic Acid) | 1700 - 1730 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether & Acid) | 1000 - 1300 |

| C-F | 1000 - 1250 |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-Cl and C-F bonds would be expected to show distinct signals in the Raman spectrum. Analysis of Raman spectra of similar chloro-substituted phenoxyacetic acids has been used to understand the effect of substituents on the vibrational modes of the parent molecule. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. While a specific experimental mass spectrum for this exact compound is not widely published, a detailed analysis of its structure allows for the prediction of its fragmentation pattern based on the established principles of mass spectrometry for phenoxyacetic acids, halogenated aromatic compounds, and carboxylic acids.

The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would result in a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Upon ionization, the molecule is expected to undergo several key fragmentation processes. The most common fragmentation pathways for phenoxyacetic acids involve the cleavage of the bonds adjacent to the ether oxygen and the carboxylic acid group.

A plausible fragmentation pattern is detailed in the interactive table below:

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

| [M-COOH]⁺ | [C₇H₅ClFO]⁺ | 159 | Loss of the carboxyl group as a radical. |

| [M-CH₂COOH]⁺ | [C₆H₃ClFO]⁺ | 146 | Cleavage of the ether bond, loss of the acetic acid side chain. |

| [C₆H₃ClFO]⁺ | 3-chloro-2-fluorophenoxy cation | 146 | Formed from the cleavage of the O-CH₂ bond. |

| [C₆H₄ClFO]⁺ | 3-chloro-2-fluorophenol (B1350553) radical cation | 147 | Rearrangement followed by fragmentation. |

| [COOH]⁺ | Carboxyl cation | 45 | Cleavage of the O-CH₂ bond. |

| [CH₂COOH]⁺ | Carboxymethyl cation | 59 | Cleavage of the ether oxygen-aromatic ring bond. |

The fragmentation would likely be initiated by the loss of the acidic proton followed by decarboxylation. The ether linkage is another probable site of cleavage, leading to the formation of ions corresponding to the substituted phenoxy group and the acetic acid moiety. Further fragmentation of the aromatic ring, including the loss of CO, Cl, and F atoms, could also be anticipated, leading to a complex spectrum that is highly characteristic of the molecule's structure.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

As of the latest literature reviews, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a detailed analysis of its crystal data, such as unit cell dimensions and space group, cannot be provided. However, based on the known crystal structures of numerous related phenoxyacetic acid derivatives, a comprehensive discussion of the expected solid-state structure can be presented.

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding: Carboxylic acids are well-known to form strong hydrogen bonds. In the solid state, it is highly probable that this compound molecules would form centrosymmetric dimers via O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable supramolecular synthon observed in the crystal structures of a vast number of carboxylic acids. These dimers would then act as building blocks for the extended crystal lattice.

The conformation of this compound in the crystalline state would be determined by the torsion angles around the flexible bonds, primarily the C-O-C-C linkage of the phenoxyacetic acid moiety. Studies on related phenoxyacetic acid derivatives have shown that two primary conformations are typically observed:

Antiperiplanar: Where the C-O-C-C torsion angle is close to 180°, resulting in a more extended conformation of the acetic acid side chain relative to the aromatic ring.

Synclinal: Where the C-O-C-C torsion angle is closer to ±60°, leading to a more folded conformation.

The specific conformation adopted in the solid state is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The nature and directionality of the hydrogen and halogen bonds would be key factors in determining the final, most stable conformation.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like this compound. Different polymorphs would exhibit distinct crystal packing arrangements, intermolecular interactions, and potentially different molecular conformations.

To date, no specific polymorphism or crystallization studies for this compound have been documented in the reviewed literature. However, the potential for different hydrogen and halogen bonding motifs, coupled with possible conformational isomerism, suggests that polymorphism is a distinct possibility for this compound. The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would be expected to significantly influence which polymorphic form is obtained. A systematic screening of crystallization conditions would be necessary to explore the potential polymorphic landscape of this compound.

Computational and Theoretical Studies of 2 3 Chloro 2 Fluorophenoxy Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific studies utilizing DFT for the geometry optimization, electronic structure determination, frontier molecular orbital analysis, or molecular electrostatic potential surface mapping of 2-(3-Chloro-2-fluorophenoxy)acetic acid were found.

Geometry Optimization and Electronic Structure Determination

Information not available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Information not available.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

Information not available.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

No research detailing molecular dynamics simulations to understand the conformational landscape or solution behavior of this compound could be located.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms (focused on mechanistic descriptors)

No QSAR models specifically incorporating this compound and focusing on its mechanistic descriptors were found in the searched literature.

Ligand-Target Interaction Modeling (e.g., Molecular Docking for theoretical binding modes)

No studies involving molecular docking or other ligand-target interaction models to predict the theoretical binding modes of this compound were available.

Investigation of Biological Activities and Molecular Mechanisms of Action for 2 3 Chloro 2 Fluorophenoxy Acetic Acid and Its Analogues

Assessment of Auxin-Like Activity in Plant Systems

The auxin-like activity of phenoxyacetic acid derivatives is typically evaluated through a series of standardized bioassays that measure their impact on plant growth and development.

Standard assays to determine auxin-like activity include root elongation, hypocotyl and coleoptile elongation, and callus induction. For halogenated phenoxyacetic acids, these tests reveal a structure-dependent bioactivity. Generally, the nature, position, and number of halogen substituents on the phenoxy ring significantly influence the compound's efficacy as a plant growth regulator. For instance, studies on other chlorinated phenoxyacetic acids have demonstrated potent effects on root growth inhibition and the induction of somatic embryogenesis. A halogen at the 4-position of the aromatic ring is often important for high auxinic activity, whereas a halogen at the 3-position has been observed to sometimes reduce activity nih.gov.

The molecular basis of auxin action is the perception of the hormone by specific receptor proteins, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, which leads to the degradation of the latter and the subsequent activation of auxin-responsive genes.

The binding affinity of different auxin analogues to the TIR1/AFB co-receptor complex varies depending on their structure. The halogenation pattern on the phenoxy ring plays a crucial role in determining this binding affinity. While direct binding studies for 2-(3-Chloro-2-fluorophenoxy)acetic acid with TIR1/AFB receptors are not published, it is hypothesized that it would interact with these receptors to elicit an auxin response. The specific stereochemistry and electronic properties conferred by the 3-chloro and 2-fluoro substitutions would influence the stability of the co-receptor complex.

Auxin transporters, such as the PIN-FORMED (PIN) family of efflux carriers, are responsible for establishing the polar transport of auxin, which is critical for various developmental processes. Synthetic auxins can interfere with this transport, although their interaction with transporters is often less direct than with receptors. The effect of this compound on auxin transporters has not been specifically documented.

Exploration of Other Mechanistic Biochemical Interactions (e.g., Enzyme Inhibition Assays)

Beyond the canonical auxin signaling pathway, some phenoxyacetic acid derivatives have been shown to interact with other cellular targets, including various enzymes. However, there is a lack of specific reports on the enzyme inhibition profile of this compound. General screenings of similar compounds have occasionally revealed inhibitory activity against certain enzymes, but this is not a primary mechanism associated with their auxin-like effects. Further research would be necessary to explore any potential off-target biochemical interactions of this specific compound.

Structure-Activity Relationship (SAR) Studies for Halogenated Phenoxyacetic Acid Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For halogenated phenoxyacetic acids, SAR studies have provided valuable insights:

Nature of Halogen: The type of halogen (F, Cl, Br, I) and its electronegativity and size can influence activity.

Position of Halogen: As mentioned, the position of the halogen on the aromatic ring is a key determinant of auxin activity. Substitution at the para (4) position is often favorable, while ortho (2) and meta (3) substitutions can have varied effects.

Substitution Pattern: The presence of multiple halogens and their relative positions can lead to synergistic or antagonistic effects on activity.

A summary of general SAR findings for halogenated phenoxyacetic acids is presented in the table below.

| Feature | General Observation on Auxin Activity |

| Halogen at position 4 | Often enhances activity. |

| Halogen at position 2 | Can be tolerated and sometimes enhances activity. |

| Halogen at position 3 | May reduce activity compared to 4-substitution. nih.gov |

| Multiple Halogenations | Effects are complex and depend on positions. |

| Side Chain | The acetic acid side chain is critical for activity. |

Cellular and Subcellular Effects (e.g., Cell Cycle Perturbation, Organelle-specific Interactions)

High concentrations of synthetic auxins can lead to cellular and subcellular disruptions, including effects on the cell cycle and organelle function. These effects are often linked to the herbicidal action of these compounds.

In vitro cellular assays using plant cell cultures can provide insights into the molecular pathways affected by a compound. For synthetic auxins, these assays can reveal effects on cell division, expansion, and differentiation. At phytotoxic concentrations, they can induce programmed cell death. Specific data from in vitro cellular assays for this compound is not currently available in the scientific literature. Such studies would be necessary to elucidate its specific effects on cellular pathways and to understand the concentration-dependent transition from growth regulation to phytotoxicity.

Mechanistic Insights from Omics Approaches

While direct omics studies on this compound are not extensively available in public literature, significant insights into its potential molecular mechanisms can be extrapolated from research on its structural analogues, particularly the widely studied phenoxyacetic acid herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). These "omics" technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of molecular changes within an organism following chemical exposure.

Transcriptomic Insights from Analogue Studies

Transcriptomic analyses, which measure the expression levels of thousands of genes simultaneously, have revealed complex cellular responses to phenoxyacetic acid analogues like 2,4-D. In various plant species, exposure to 2,4-D leads to significant changes in gene expression profiles.

In a study on Arabidopsis thaliana, transcriptomic analysis showed that 2,4-D treatment results in a reactive oxygen species (ROS)-related peroxisomal footprint in the early stages of plant response researchgate.net. In tolerant cotton lines, genes associated with photosynthesis were observed to be severely downregulated after 2,4-D application, a finding consistent with responses in other plant species frontiersin.org. Furthermore, the expression of genes related to the plant hormone abscisic acid (ABA) metabolism and signaling was affected frontiersin.org. In red clover populations with differing tolerance to 2,4-D, a higher number of differentially expressed genes (DEGs) was found in the susceptible population, with photosynthesis-related genes being more significantly impacted mdpi.com.

In non-target organisms, such as human hepatic C3A cells, exposure to 2,4-D was associated with the JNK cascade and solute carrier family annotations nih.gov. This suggests that even at low concentrations, these compounds can trigger complex signaling pathways.

Table 1: Summary of Transcriptomic Findings for 2,4-Dichlorophenoxyacetic acid (2,4-D)

| Organism/Cell Line | Key Findings | Affected Pathways/Processes | Reference |

|---|---|---|---|

| Human Hepatic C3A Cells | Alteration in gene expression following non-cytotoxic exposure. | JNK cascade, Solute carrier family annotations | nih.gov |

| Arabidopsis thaliana | Early response involves a ROS-related peroxisomal footprint. | Reactive Oxygen Species (ROS) signaling | researchgate.net |

| Cotton (Gossypium hirsutum) | Downregulation of photosynthesis-related genes; altered expression of ABA metabolism and signaling genes. | Photosynthesis, Abscisic acid (ABA) metabolism and signaling, Auxin signaling | frontiersin.org |

| Red Clover (Trifolium pratense) | Differential gene expression between tolerant and susceptible lines; downregulation of photosynthesis-related genes in susceptible lines. | Photosynthesis, Oxidation-reduction processes | mdpi.com |

Proteomic and Phosphoproteomic Responses to Auxin Analogues

Proteomics, the large-scale study of proteins, provides further detail on the molecular targets and downstream effects of auxin-like compounds. Studies on plants treated with auxinic herbicides have identified several proteins that show changes in expression.

In wild mustard (Sinapis arvensis), a proteome-level comparison between herbicide-susceptible and -resistant biotypes revealed differential expression of several proteins following treatment with the auxin herbicide dicamba acs.org. Notably, an increased expression of peptidylprolyl cis-trans isomerase (PPIase), an enzyme implicated in auxin signal transduction, was observed in the resistant biotype acs.org. In Medicago truncatula roots treated with acetohydroxyacid synthase-inhibiting herbicides, proteomic analysis showed an increased accumulation of pathogenesis-related proteins and a decrease in metabolic proteins acs.org.

More recent advances in phosphoproteomics have uncovered ultra-rapid cellular responses to the natural auxin, indole-3-acetic acid (IAA). A study in Arabidopsis thaliana roots identified that over 1700 proteins are targeted for phosphorylation within 30 seconds of auxin exposure biorxiv.org. This indicates the existence of a very fast signaling network that precedes transcriptional changes. This rapid response requires known auxin-binding proteins and targets a variety of cellular pathways biorxiv.org. While this study focused on IAA, it suggests that synthetic auxins like this compound may also trigger similarly rapid, non-genomic signaling events.

Table 2: Summary of Proteomic and Phosphoproteomic Findings for Auxin Analogues

| Organism | Omics Approach | Key Findings | Affected Proteins/Pathways | Reference |

|---|---|---|---|---|

| Wild Mustard (Sinapis arvensis) | Proteomics | Differential expression of 11 proteins between susceptible and resistant biotypes. Increased expression of PPIase in resistant plants. | Peptidylprolyl cis-trans isomerase (PPIase), Auxin signal transduction | acs.org |

| Medicago truncatula | Proteomics | Increased accumulation of pathogenesis-related proteins and decreased accumulation of metabolic proteins in herbicide-treated roots. | Cell division proteins, Redox-mediating proteins, Pathogenesis-related proteins, Metabolic proteins | acs.org |

| Arabidopsis thaliana | Phosphoproteomics | Ultra-rapid phosphorylation of over 1700 proteins within 30 seconds of auxin (IAA) treatment. | Kinase-substrate networks, Apoplastic pH changes | biorxiv.org |

Metabolomic Footprints of Phenoxy Herbicides

Metabolomics, the study of small molecule profiles, can reveal the ultimate biochemical impact of a compound on an organism. In a study using metabolomics as a tool for read-across in a toxicological assessment of phenoxy herbicides, it was found that these compounds can induce changes in the plasma metabolome of rats researchgate.netnih.gov. The study indicated that the liver and kidneys are primary target organs for phenoxy herbicide toxicity, as evidenced by alterations in the metabolic profiles of blood samples researchgate.netnih.gov. This approach allows for the comparison of metabolic responses between different but structurally related compounds to predict toxicity researchgate.netnih.gov. Such methodologies could be applied to understand the specific metabolic disruptions caused by this compound by comparing its metabolic footprint to that of well-characterized analogues.

Chemical Modifications and Derivatization of 2 3 Chloro 2 Fluorophenoxy Acetic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 2-(3-chloro-2-fluorophenoxy)acetic acid is readily converted into ester and amide derivatives through standard organic synthesis protocols. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, lipophilicity, and metabolic stability.

Ester Synthesis: Esterification is a common derivatization for carboxylic acids. For phenoxyalkanoic acids, methods like BF₃/methanol esterification are effective. nih.gov This process involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. Another approach is reaction with an alkylating agent like pentafluorobenzyl bromide (PFBBr), which is particularly useful for analytical purposes such as gas chromatography (GC) analysis. nih.gov

General Reaction for Esterification (Fischer-Speier):

this compound + R-OH (Alcohol) ⇌ (in presence of H⁺ catalyst) ⇌ 2-(3-Chloro-2-fluorophenoxy)acetate Ester + H₂O

Amide Synthesis: Amide derivatives are synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the amide bond. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like HOBt can be used to facilitate amide bond formation under milder conditions. researchgate.net A more recent methodology involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to act as activating agents for the carboxylic acid, enabling conversion to amides in good to excellent yields at room temperature. researchgate.net

General Reaction for Amidation (via Acyl Chloride):

this compound + SOCl₂ → 2-(3-Chloro-2-fluorophenoxy)acetyl chloride + SO₂ + HCl

2-(3-Chloro-2-fluorophenoxy)acetyl chloride + R₁R₂NH (Amine) → N-substituted-2-(3-chloro-2-fluorophenoxy)acetamide + HCl

Table 1: Examples of Potential Ester and Amide Derivatives

| Derivative Type | Reactant | Potential Product Name |

|---|---|---|

| Ester | Methanol | Methyl 2-(3-chloro-2-fluorophenoxy)acetate |

| Ester | Ethanol | Ethyl 2-(3-chloro-2-fluorophenoxy)acetate |

| Amide | Ammonia | 2-(3-chloro-2-fluorophenoxy)acetamide |

| Amide | Aniline | N-phenyl-2-(3-chloro-2-fluorophenoxy)acetamide |

Formation of Hydrazide and Other Nitrogen-Containing Derivatives

Acid hydrazides are valuable synthetic intermediates derived from carboxylic acids, serving as precursors for a wide array of nitrogen-containing heterocyclic compounds.

Hydrazide Synthesis: The most direct route to synthesizing the hydrazide of this compound is through the hydrazinolysis of its corresponding ester derivative (e.g., the methyl or ethyl ester). The ester is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. nih.gov This nucleophilic acyl substitution reaction typically proceeds in high yield to form the desired 2-(3-chloro-2-fluorophenoxy)acetohydrazide. mdpi.com

General Reaction for Hydrazide Formation:

Methyl 2-(3-chloro-2-fluorophenoxy)acetate + N₂H₄·H₂O → 2-(3-chloro-2-fluorophenoxy)acetohydrazide + CH₃OH

Synthesis of Other Nitrogen-Containing Derivatives: The resulting acetohydrazide is a versatile building block. The terminal -NH₂ group is nucleophilic and can be condensed with aldehydes and ketones to form hydrazones (Schiff bases). mdpi.comnih.gov These hydrazones can then be used in cyclization reactions to generate a variety of heterocyclic systems. For example, reaction with chloroacetyl chloride can lead to the formation of 2-azetidinones (β-lactams). mdpi.com

Furthermore, the hydrazide can react with compounds like isothiocyanates to form thiosemicarbazides, which are precursors to thiadiazoles and triazoles. nih.gov Reaction with acetylacetone (B45752) can yield pyrazole (B372694) derivatives. nih.gov These modifications introduce new chemical scaffolds that can significantly alter the biological activity profile of the parent molecule.

Table 2: Potential Nitrogen-Containing Derivatives from Hydrazide

| Derivative Class | Key Reagent | Resulting Moiety |

|---|---|---|

| Hydrazone | Aromatic Aldehyde | Hydrazone (Schiff Base) |

| Azetidinone | Chloroacetyl Chloride | β-Lactam ring |

| Thiosemicarbazide | Phenyl isothiocyanate | Thiosemicarbazide |

Introduction of Additional Functional Groups for Modulated Activity

Modifying the aromatic ring of this compound by introducing additional functional groups is a strategy to modulate its activity, selectivity, and pharmacokinetic properties. The existing chloro and fluoro substituents are ortho, para-directing but also deactivating for electrophilic aromatic substitution. Therefore, such reactions would likely require forcing conditions.

Potential modifications could include:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring, which could then be reduced to an amino group (-NH₂), providing a new handle for further derivatization.

Further Halogenation: Introduction of another halogen atom (e.g., Cl, Br) onto the ring.

Sulfonylation: Adding a sulfonic acid group (-SO₃H) or a sulfonamide (-SO₂NHR), which can significantly increase water solubility.

These modifications can influence the electronic properties of the phenoxy ring and its steric profile, which may be crucial for its interaction with biological targets. For instance, the introduction of a trifluoromethyl (-CF₃) group in related aryl acetamide (B32628) structures has been shown to enhance biological potency in certain contexts. nih.gov

Prodrug Design and Bioprecursor Synthesis (theoretical aspects)

A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active parent drug. For carboxylic acid-containing compounds like this compound, a common prodrug strategy is to mask the polar carboxylic acid group to enhance properties like membrane permeability and oral bioavailability.

The most prevalent prodrug approach is the formation of esters. nih.gov An ester prodrug is typically more lipophilic than the parent carboxylic acid, allowing for improved passive diffusion across biological membranes. Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active carboxylic acid.

Theoretical ester prodrugs of this compound could include:

Simple Alkyl Esters: Methyl, ethyl, or propyl esters.

Acyloxymethyl Esters: These are designed for more controlled hydrolysis rates.

Benzoate Esters: Benzoyl and substituted benzoyl esters have shown good thermal stability and can be designed to undergo conversion to the active compound. nih.gov

The design of an effective prodrug involves balancing the rate of chemical or enzymatic conversion with the desired pharmacokinetic profile. The ideal prodrug remains intact until it reaches the target site or systemic circulation, where it efficiently releases the active drug.

Conjugation Strategies for Targeted Delivery Systems

The carboxylic acid functional group of this compound serves as a convenient attachment point or "handle" for conjugation to larger molecules or delivery systems. This strategy is employed to achieve targeted delivery, reduce systemic toxicity, and improve the therapeutic index of a compound.

The primary method for conjugation is the formation of a stable amide bond between the carboxylic acid of the molecule and an amine group on a carrier. The carrier could be:

Peptides or Proteins: Conjugation to specific peptides can target receptors that are overexpressed on cancer cells or other diseased tissues.

Polymers: Attaching the molecule to biocompatible polymers like polyethylene (B3416737) glycol (PEG) can increase its half-life in circulation (PEGylation).

Antibodies: Forming an antibody-drug conjugate (ADC) allows for highly specific delivery to cells expressing the target antigen.

The conjugation process typically involves the same amide bond formation chemistry described in section 6.1, using coupling agents like EDCI/HOBt to link the carboxylic acid to an amine on the targeting moiety. This creates a larger bioconjugate where the phenoxyacetic acid derivative is the "payload" that is released at the target site, often through the cleavage of a specially designed linker.

Environmental Interactions and Degradation Pathways of 2 3 Chloro 2 Fluorophenoxy Acetic Acid

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For 2-(3-Chloro-2-fluorophenoxy)acetic acid, the primary abiotic mechanisms of concern are photolysis and hydrolysis.

In the atmosphere, the compound, if volatilized, would be subject to attack by photochemically produced hydroxyl radicals (OH•). The rate of this reaction is a key determinant of its atmospheric lifetime.

Biotic Degradation Processes in Environmental Compartments

Biotic degradation, mediated by microorganisms, is a crucial pathway for the dissipation of phenoxyacetic acid herbicides in the environment.

The primary mechanism for the breakdown of phenoxyacetic acid herbicides in soil and water is microbial metabolism. nih.gov Numerous soil bacteria and fungi have been identified that can utilize these compounds as a source of carbon and energy. nih.gov The degradation rate is influenced by several factors, including soil type, organic matter content, temperature, moisture, and the presence of an adapted microbial population.

For related herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid), microbial degradation can be rapid in soils with a history of their use. nih.gov A study on the microbial strain Micrococcus luteus LKDA1 demonstrated its ability to degrade both MCPA and 2,4-D, utilizing them as a sole carbon source. nih.gov It is plausible that similar microbial communities could degrade this compound. The degradation process typically begins with the cleavage of the ether linkage, separating the acetic acid side chain from the aromatic ring. nih.gov Following this, the resulting 3-chloro-2-fluorophenol (B1350553) intermediate would undergo further degradation, often involving ring hydroxylation and subsequent cleavage. nih.gov

Table 1: Factors Influencing Microbial Degradation of Phenoxyacetic Acids

| Factor | Influence on Degradation Rate |

|---|---|

| Soil Type & Texture | Affects bioavailability and microbial habitat. |

| Organic Matter | Can enhance microbial populations but may also increase sorption. |

| Temperature | Optimal ranges exist for microbial activity; degradation slows at low temperatures. |

| Moisture | Essential for microbial function; rates decrease in very dry or saturated conditions. |

| pH | Influences microbial community structure and enzyme activity. |

| Microbial Adaptation | Soils with prior exposure often exhibit faster degradation due to acclimated microorganisms. |

The microbial breakdown of phenoxyacetic acids is facilitated by specific enzymes. The initial and rate-limiting step is often the cleavage of the ether bond, catalyzed by enzymes such as dioxygenases. For example, in the degradation of 2,4-D, a well-studied pathway involves the enzyme tfdA, a Rieske dioxygenase, which cleaves the side chain to form 2,4-dichlorophenol.

Following the initial cleavage, the resulting halogenated phenol (B47542) is further degraded. The degradation of chlorophenols often proceeds via the formation of chlorocatechols. nih.gov These intermediates are then subject to ring cleavage by catechol dioxygenases, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov The presence of both chlorine and fluorine on the aromatic ring of this compound presents a more complex substrate for microbial enzymes, and the specific pathway and enzymes involved may differ from those for single-halogenated phenoxyacetates.

Environmental Fate Modeling and Prediction (e.g., Persistence, Mobility)

Environmental fate models are used to predict the persistence and transport of chemicals in the environment. nih.govnih.gov These models utilize physicochemical properties of the compound, such as its water solubility, vapor pressure, and partition coefficients (Koc and Kow), along with environmental parameters.

For this compound, specific experimentally derived fate parameters are not widely published. However, predictions can be made based on its structure and data from related compounds. The U.S. EPA's EPISuite™ software package is an example of a tool used to estimate such properties and predict degradation half-lives in various media. nih.gov

Persistence: The persistence of the compound in soil and water will be largely determined by the rate of microbial degradation. Based on analogous compounds, the half-life could range from a few weeks in biologically active soils to several months in conditions less favorable for microbial activity. For instance, the degradation time for 2-chlorophenoxyacetic acid in fresh soil was reported to be over 360 days for 80% degradation, but this decreased to about 32 days in a soil adapted to a similar herbicide. nih.gov

Mobility: As an acid, this compound will exist predominantly as an anion at typical environmental pH values. Anions are generally more mobile in soil than neutral compounds because they are repelled by the negatively charged surfaces of clay and organic matter. nih.gov Therefore, the compound is expected to have a low organic carbon-water (B12546825) partition coefficient (Koc) and a high potential for mobility in soil. nih.gov This high mobility increases the risk of leaching into groundwater. Models like MODFLOW and MT3DMS can be used to simulate groundwater flow and contaminant transport. nih.gov

Table 2: Predicted Environmental Fate Characteristics

| Parameter | Predicted Characteristic for this compound | Rationale/Comparison |

|---|---|---|

| Persistence in Soil | Moderate to High | Dependent on microbial adaptation; related compounds show a wide range of half-lives. nih.gov |

| Mobility in Soil | High | Anionic form at environmental pH leads to low adsorption to soil particles. nih.gov |

| Leaching Potential | High | A consequence of high mobility. |

| Volatilization | Low | As an anion, it is not expected to volatilize from moist soil or water surfaces. nih.gov |

Interaction with Environmental Matrices (e.g., Soil Organic Matter, Sediments)

The interaction of a compound like this compound with soil and sediment is generally influenced by factors such as its polarity, water solubility, and the physicochemical properties of the soil or sediment, including organic matter content, clay content, and pH. However, without specific studies on this compound, providing detailed research findings or quantitative data in tables is not possible.

Future Research Directions and Potential Academic Applications

Development of Advanced Analytical Techniques for Detection and Quantification

The ability to accurately detect and quantify 2-(3-Chloro-2-fluorophenoxy)acetic acid in various matrices is fundamental for research into its biological activity and environmental fate. While specific methods for this compound are not extensively documented, techniques used for other phenoxyacetic acids can be adapted and optimized. Future research in this area should focus on developing highly sensitive and selective analytical methods.

Advanced chromatographic techniques are paramount for the separation and quantification of phenoxyacetic acids from complex environmental and biological samples. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods that can be tailored for this compound. nih.govepa.gov For GC analysis, a derivatization step is often necessary to increase the volatility of the acidic analyte. researchgate.net

Coupling these separation techniques with advanced detectors can significantly enhance sensitivity and specificity. Mass spectrometry (MS), particularly in tandem (MS/MS), provides excellent selectivity and allows for structural elucidation. nih.govresearchgate.net Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has proven effective for the analysis of a wide range of phenoxyacetic acid herbicides and their transformation products in groundwater at very low detection limits. nih.govresearchgate.net

Future development could also explore novel sample preparation techniques like solid-phase microextraction (SPME) to pre-concentrate the analyte from dilute samples, thereby improving detection limits. researchgate.net The development of immunochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), could offer rapid and cost-effective screening tools for high-throughput analysis.

Table 1: Potential Advanced Analytical Techniques for this compound

| Technique | Principle | Potential Advantages | Potential Challenges |

| GC-MS/MS | Gas-phase separation followed by mass analysis | High sensitivity and selectivity, established methodology for related compounds | Requires derivatization, potential for thermal degradation |

| UHPLC-MS/MS | Liquid-phase separation with high resolution followed by mass analysis | High throughput, suitable for non-volatile compounds, high sensitivity and selectivity | Matrix effects can influence ionization, higher initial instrument cost |

| SPME-GC-MS | Analyte pre-concentration on a coated fiber followed by GC-MS analysis | Solventless technique, high pre-concentration factor, suitable for trace analysis | Fiber chemistry needs optimization for the target analyte, potential for matrix interference |

| ELISA | Immuno-based detection using specific antibodies | High throughput, cost-effective for screening, portable | Antibody development is required, potential for cross-reactivity with similar structures |

Exploration of Novel Biological Targets and Therapeutic Potential (pre-clinical, mechanistic)

The biological effects of this compound are largely unexplored. Its structural resemblance to auxinic herbicides, which mimic the plant hormone auxin, suggests a potential for similar activity in plants. nih.gov However, the specific halogen substitution pattern may lead to novel biological targets and potentially therapeutic applications in other organisms.

Initial pre-clinical research should involve screening for activity against a wide range of biological targets. This could include assays for enzyme inhibition, receptor binding, and effects on cell signaling pathways. Given that some phenoxyacetic acid derivatives have shown antimicrobial and antimycobacterial activity, screening against various bacterial and fungal strains would be a logical starting point. researchgate.net

The cytotoxic and mutagenic effects of chlorinated phenoxyacetic acids have been documented, with the position of the chlorine atoms on the benzene (B151609) ring influencing the activity. nih.gov Therefore, investigating the cytotoxicity of this compound in various cell lines is crucial to understand its potential toxicity and any selective effects on cancer cells.

Mechanistic studies will be essential to understand how this compound exerts its biological effects. This could involve identifying the specific enzymes or receptors it interacts with and elucidating the downstream signaling pathways that are affected. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to unique biological activities compared to its non-fluorinated counterparts. mdpi.comnih.gov

Rational Design of Next-Generation Analogues Based on Mechanistic Understanding

Once the biological targets and mechanism of action of this compound are identified, this knowledge can be used for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be fundamental to this process.

SAR studies involve synthesizing a series of analogues with systematic modifications to the chemical structure and evaluating their biological activity. nih.gov For this compound, modifications could include altering the position and nature of the halogen substituents on the phenyl ring, modifying the acetic acid side chain, or introducing other functional groups. The goal is to identify the key structural features responsible for the observed biological activity. nih.gov

Computational modeling and molecular docking studies can be used to predict how different analogues will interact with the target protein, helping to guide the synthetic efforts. beilstein-journals.org By understanding the binding mode of the parent compound, researchers can design new molecules with enhanced binding affinity and specificity.

For example, if the compound is found to be an enzyme inhibitor, analogues can be designed to better fit into the active site of the enzyme. If it interacts with a receptor, modifications can be made to improve its binding affinity and selectivity over other receptors. This rational design approach can lead to the development of more effective and safer compounds for potential therapeutic or agrochemical applications.

Integration with Systems Biology and Cheminformatics for Comprehensive Analysis

A comprehensive understanding of the effects of this compound requires a holistic approach that integrates experimental data with computational analysis. Systems biology and cheminformatics are powerful tools that can be used to analyze the complex interactions between this compound and biological systems.

Systems biology aims to understand the broader biological context by studying the interactions between genes, proteins, and metabolites. taylorfrancis.com For this compound, transcriptomics, proteomics, and metabolomics studies could be conducted to identify the global changes in a biological system upon exposure to the compound. This can help to identify novel biological pathways affected by the compound and provide insights into its mechanism of action.

Cheminformatics tools can be used to analyze the chemical properties of this compound and its analogues, and to build predictive models for their activity and toxicity. parssilico.comneovarsity.orgdatagrok.ai Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, aiding in the design of new analogues with desired properties.

By combining experimental data with these computational approaches, researchers can build a comprehensive picture of the biological effects of this compound and accelerate the discovery and development of new applications.

Environmental Remediation Strategies for Related Compounds

Given the persistence of some halogenated aromatic compounds in the environment, it is important to consider potential environmental remediation strategies for this compound and related compounds. Research in this area can draw upon the extensive literature on the environmental fate and remediation of other phenoxyacetic acid herbicides. researchgate.nettaylorfrancis.comnih.govresearchgate.net

Microbial degradation is a key process in the natural attenuation of many organic pollutants. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Studies have identified various microorganisms that can degrade chlorinated phenoxyacetic acids. researchgate.net Future research could focus on isolating and characterizing microbial strains capable of degrading this compound. Understanding the enzymatic pathways involved in its degradation could pave the way for bioremediation strategies, such as bioaugmentation or biostimulation, to clean up contaminated sites. nih.govresearchgate.net

Physicochemical remediation methods could also be explored. Adsorption onto activated carbon has been shown to be an effective method for removing phenoxyacetic herbicides from water. mdpi.com Advanced oxidation processes (AOPs), such as ozonation or photocatalysis, could also be investigated for their ability to degrade this compound in contaminated water sources.

The environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation, should be thoroughly investigated to assess its potential environmental impact and to develop effective remediation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.